(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(furan-2-yl)methanone
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Description
Scientific Research Applications
Synthesis Methodologies
A study by Abdelhamid, Shokry, and Tawfiek (2012) focused on the synthesis of heterocyclic compounds containing the naphtho[2,1-b]furan moiety. They developed a new approach to synthesize pyrazolo[5,1‐c]triazines and pyrazolo[1,5‐a]pyrimidines derivatives, highlighting innovative synthetic pathways that could be relevant for compounds with similar furan and triazole components (Abdelhamid, Shokry, & Tawfiek, 2012).
Biological Activity
Vu et al. (2004) explored the adenosine A2a receptor antagonistic properties of piperazine derivatives, including those with furan and triazolo[1,5-a][1,3,5]triazine structures. Their work aimed at developing compounds for treating neurological conditions like Parkinson's disease. This research underlines the potential of derivatives of the mentioned compound for neurological therapeutic applications (Vu et al., 2004).
Material Science Applications
Singaravelu and Bhadusha (2022) conducted research on the corrosion inhibition properties of a compound similar in structure, focusing on its application as a corrosion inhibitor for mild steel in acidic media. Their findings demonstrate the compound's effectiveness in protecting mild steel from corrosion, highlighting its potential utility in material science and engineering to enhance the durability of metals (Singaravelu & Bhadusha, 2022).
Properties
IUPAC Name |
furan-2-yl-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N7O2/c23-15(12-2-1-9-24-12)21-7-5-20(6-8-21)13-3-4-14(19-18-13)22-11-16-10-17-22/h1-4,9-11H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLAFNGIDUPZPMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3C=NC=N3)C(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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